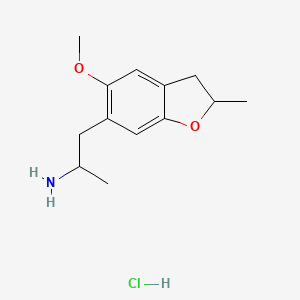

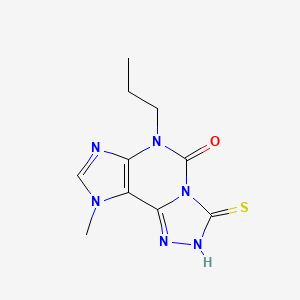

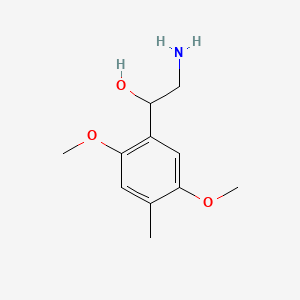

4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-メチル-2,5-ジメトキシ-β-ヒドロキシフェネチルアミンは、BOHDとしても知られており、あまり知られていないサイケデリック化合物です。これは、フェネチルアミン系精神活性物質のメンバーである2C-Dのβ-ヒドロキシ誘導体です。 この化合物は、有名な化学者であるアレクサンダー・シュルギンによって初めて合成され、彼の著書「PiHKAL」(私が知っていて愛したフェネチルアミン)に記載されています .

準備方法

4-メチル-2,5-ジメトキシ-β-ヒドロキシフェネチルアミンの合成には、2,5-ジメトキシベンズアルデヒドから始まるいくつかのステップが含まれます。主要なステップは次のとおりです。

ステップ1: 2,5-ジメトキシベンズアルデヒドをニトロエタンと塩基の存在下で反応させることによって、ニトロスチレン中間体を形成します。

ステップ2: ニトロスチレンを、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して対応するアミンに還元します。

ステップ3: アミンを、四酸化オスミウム(OsO4)などの酸化剤と次いで過ヨウ素酸ナトリウム(NaIO4)を使用してヒドロキシル化し、β-ヒドロキシ基を導入します。

化学反応の分析

4-メチル-2,5-ジメトキシ-β-ヒドロキシフェネチルアミンは、いくつかのタイプの化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウム(KMnO4)などの酸化剤を使用して、対応するケトンまたはアルデヒドを生成するように酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、この化合物をアミン形態に戻すことができます。

これらの反応で使用される一般的な試薬および条件には、酸性または塩基性触媒、さまざまな温度、ジクロロメタンまたはエタノールなどの溶媒が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の試薬および条件によって異なります .

4. 科学研究の応用

4-メチル-2,5-ジメトキシ-β-ヒドロキシフェネチルアミンは、主にその精神活性のために研究されています。科学研究におけるその用途には次のものがあります。

化学: フェネチルアミン誘導体とその化学的性質の研究における参照化合物として使用されます。

生物学: 神経伝達物質系への影響と、精神疾患の治療における潜在的な治療用途について調査されています。

医学: 精神療法および精神医学的研究における精神活性剤としての可能性が探求されています。

科学的研究の応用

4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine has been studied primarily for its psychoactive properties. Its applications in scientific research include:

Chemistry: Used as a reference compound in the study of phenethylamine derivatives and their chemical properties.

Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic uses in treating mental health disorders.

Medicine: Explored for its potential as a psychoactive agent in psychotherapy and psychiatric research.

Industry: Limited industrial applications due to its psychoactive nature and legal restrictions.

作用機序

4-メチル-2,5-ジメトキシ-β-ヒドロキシフェネチルアミンの作用機序には、脳内のセロトニン受容体との相互作用が含まれます。主に5-HT2A受容体の作動薬として作用し、知覚、気分、認知を変化させます。 この化合物の効果は、細胞内シグナル伝達経路の活性化によって媒介され、神経伝達物質の放出とニューロンの活性の変化をもたらします .

6. 類似の化合物との比較

4-メチル-2,5-ジメトキシ-β-ヒドロキシフェネチルアミンは、次のようないくつかのフェネチルアミン誘導体と似ています。

2C-D: β-ヒドロキシ基がない点が異なる親化合物です。

2C-B: 4位に臭素置換基を持つ別のフェネチルアミン誘導体です。

2C-E: 4位にエチル基を持つ化合物です。

4-メチル-2,5-ジメトキシ-β-ヒドロキシフェネチルアミンの独自性は、β-ヒドロキシ置換基にあります。これは、その薬理学的性質と代謝安定性に影響を与えます .

類似化合物との比較

4-Methyl-2,5-dimethoxy-beta-hydroxyphenethylamine is similar to other phenethylamine derivatives, such as:

2C-D: The parent compound, differing by the absence of the beta-hydroxy group.

2C-B: Another phenethylamine derivative with bromine substitution at the 4-position.

2C-E: A compound with an ethyl group at the 4-position.

The uniqueness of this compound lies in its beta-hydroxy substitution, which influences its pharmacological properties and metabolic stability .

特性

CAS番号 |

29348-16-1 |

|---|---|

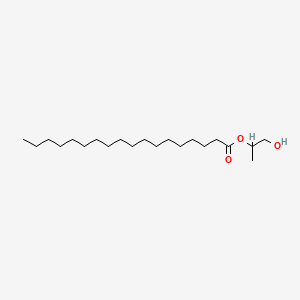

分子式 |

C11H17NO3 |

分子量 |

211.26 g/mol |

IUPAC名 |

2-amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol |

InChI |

InChI=1S/C11H17NO3/c1-7-4-11(15-3)8(9(13)6-12)5-10(7)14-2/h4-5,9,13H,6,12H2,1-3H3 |

InChIキー |

WCURBUJUIMRCCJ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1OC)C(CN)O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。